Ethyl[(4-bromophenyl)sulfonyl]carbamate
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Overview
Description
Ethyl[(4-bromophenyl)sulfonyl]carbamate is a chemical compound with the molecular formula C15H14BrNO4S It is known for its unique structure, which includes a bromophenyl group, a sulfonyl group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl[(4-bromophenyl)sulfonyl]carbamate typically involves the reaction of 4-bromobenzenesulfonyl chloride with ethyl carbamate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
Ethyl[(4-bromophenyl)sulfonyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic aqueous solutions are commonly used for hydrolysis reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group yields ethyl[(4-methoxyphenyl)sulfonyl]carbamate.
Oxidation: Oxidation of the sulfonyl group can lead to sulfone derivatives.
Reduction: Reduction can yield sulfoxide derivatives.
Hydrolysis: Hydrolysis results in the formation of the corresponding amine and carbon dioxide.
Scientific Research Applications
Ethyl[(4-bromophenyl)sulfonyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl[(4-bromophenyl)sulfonyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can interact with hydrophobic pockets in proteins, while the sulfonyl and carbamate groups can form hydrogen bonds and electrostatic interactions. These interactions can inhibit the activity of specific enzymes or disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl[(4-chlorophenyl)sulfonyl]carbamate
- Ethyl[(4-fluorophenyl)sulfonyl]carbamate
- Ethyl[(4-methylphenyl)sulfonyl]carbamate
Uniqueness
Ethyl[(4-bromophenyl)sulfonyl]carbamate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions that are not possible with other halogens or substituents, making this compound particularly valuable in certain applications.
Properties
CAS No. |
72856-18-9 |
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Molecular Formula |
C9H10BrNO4S |
Molecular Weight |
308.15 g/mol |
IUPAC Name |
ethyl N-(4-bromophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C9H10BrNO4S/c1-2-15-9(12)11-16(13,14)8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12) |
InChI Key |
NGOCYFAMAWQZDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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